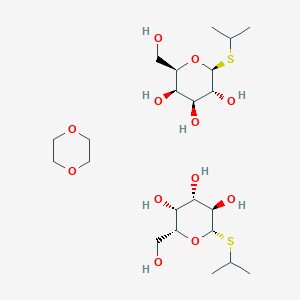

IPTG hemidioxane

Description

Isopropyl-β-D-thiogalactopyranoside (IPTG), CAS 367-93-1, is a molecular biology reagent widely used to induce protein expression in E. coli by binding to the lac repressor and activating the lac operon . Its molecular formula is C₉H₁₈O₅S, with a molecular weight of 238.30 g/mol . IPTG is structurally analogous to allolactose but is non-metabolizable, making it a stable inducer .

Dioxane (1,4-dioxane), CAS 123-91-1, is a heterocyclic organic compound (C₄H₈O₂) commonly used as a solvent in chemical synthesis. It is highly polar and miscible with water . Notably, some commercial IPTG preparations historically contained residual dioxane (~15%) as a stabilizer or byproduct , though dioxane-free alternatives are now prevalent .

Properties

IUPAC Name |

1,4-dioxane;(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-propan-2-ylsulfanyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H18O5S.C4H8O2/c2*1-4(2)15-9-8(13)7(12)6(11)5(3-10)14-9;1-2-6-4-3-5-1/h2*4-13H,3H2,1-2H3;1-4H2/t2*5-,6+,7+,8-,9+;/m11./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUMJNCJAWLIHU-ADRDRVNCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1C(C(C(C(O1)CO)O)O)O.CC(C)SC1C(C(C(C(O1)CO)O)O)O.C1COCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O.CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O.C1COCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O12S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl-b-D-thiogalactopyranoside, dioxane is synthesized through a series of chemical reactions involving the thioglycosidic bond formation. The synthesis typically involves the reaction of isopropyl alcohol with thiogalactose under controlled conditions to form the desired compound .

Industrial Production Methods

In industrial settings, the production of Isopropyl-b-D-thiogalactopyranoside, dioxane involves large-scale chemical synthesis using high-purity reagents. The process includes the purification of the final product to ensure it meets the required standards for use in molecular biology applications .

Chemical Reactions Analysis

Step 1: Formation of Tetraacetylgalactose Ethylxanthate

β-D-galactose pentaacetate is reacted with potassium or sodium ethylxanthate in the presence of a Lewis acid catalyst (e.g., BF₃, AlCl₃, or ZnCl₂) in solvents like methylene chloride or chloroform. This yields tetraacetylgalactose ethylxanthate .

Step 2: Isopropyl Group Substitution

The intermediate is treated with 2-bromopropane and sodium carbonate in methanol or ethanol (20–80°C, 4–6 hours) to replace the ethylxanthate group with an isopropylthio moiety, resulting in IPTG .

| Reaction Step | Reagents/Conditions | Product |

|---|---|---|

| Acetylation & Xanthation | β-D-galactose pentaacetate, K/Na ethylxanthate, Lewis acid | Tetraacetylgalactose ethylxanthate |

| Isopropylation | 2-bromopropane, Na₂CO₃, methanol/ethanol | IPTG |

Stability and Decomposition

IPTG exhibits high thermal stability but decomposes under specific conditions:

Thermal Degradation

-

Decomposition Products: Carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOₓ) under extreme heat or combustion .

Hydrolysis Resistance

Unlike natural galactosides, IPTG’s thioglycosidic bond resists hydrolysis by β-galactosidase, ensuring sustained induction in bacterial cultures .

Light and Moisture Sensitivity

-

Light Exposure: Prolonged exposure causes gradual degradation; storage in amber vials is recommended .

-

Hygroscopicity: Absorbs moisture, requiring storage in desiccated environments .

Incompatibilities

-

Strong Oxidizers: Reacts exothermically with agents like peroxides, potentially releasing toxic gases .

-

Dioxane Content: Older IPTG formulations contained ~15% dioxane as a stabilizer, which poses carcinogenic risks . Modern dioxane-free variants mitigate this hazard .

Solubility Profile

| Solvent | Solubility | Notes |

|---|---|---|

| Water | 23.83 mg/mL | Forms 100 mM stock solutions . |

| DMSO | 30 mg/mL | Used for high-concentration stocks . |

| Ethanol | 20 mg/mL | Compatible with microbial assays . |

Functional Analogues and Derivatives

Recent studies explore IPTG analogues to improve induction efficiency and reduce cytotoxicity:

-

C-Glycoside Analogues: Compounds like 1-β-D-galactopyranosyl-2-methylpropane show comparable induction to IPTG but with reduced proteolysis during protein expression .

-

Cyclic Acetals: Constrained derivatives exhibit variable β-galactosidase inhibition, highlighting structure-activity dependencies .

Key Research Findings

-

Conformational Flexibility: Molecular dynamics simulations reveal IPTG’s isopropyl group adopts multiple orientations within the lac repressor binding pocket without disrupting critical interactions .

-

Dioxane-Free Formulations: Eliminate solvent-related toxicity, enhancing safety for cell culture applications .

-

Synthesis Optimization: Modern protocols achieve ≥99% purity, critical for reproducibility in cloning workflows .

Scientific Research Applications

Biotechnology

Recombinant Protein Expression

- IPTG is primarily used to induce the expression of recombinant proteins in E. coli. By binding to the lac repressor, IPTG allows for the transcription of genes that encode target proteins, significantly enhancing yield and purity .

Applications:

- Production of enzymes, antibodies, and other therapeutic proteins.

- Utilization in high-throughput screening for drug discovery.

Gene Expression Studies

Gene Regulation

- Researchers utilize IPTG to study gene regulation mechanisms. By controlling IPTG concentrations, scientists can manipulate gene expression levels and analyze the effects on cellular processes .

Applications:

- Investigating promoter activity and transcriptional regulation.

- Functional studies of genes involved in metabolic pathways.

Pharmaceutical Development

Drug Discovery

- IPTG plays a critical role in pharmaceutical research by facilitating the identification of compounds that modulate biological pathways . Its ability to induce specific gene expressions makes it a valuable tool in screening assays.

Applications:

- Screening libraries of small molecules for potential therapeutic effects.

- Understanding drug mechanisms through gene expression modulation.

Cell Biology

Cell Culture Applications

- In cell biology, IPTG is used to investigate cellular responses to various stimuli. It helps researchers study signaling pathways and cellular interactions under controlled conditions .

Applications:

- Analyzing the effects of gene knockouts or overexpression on cell behavior.

- Studying cellular metabolism and signaling cascades.

Enzyme Activity Assays

Substrate for Enzymatic Reactions

- IPTG can serve as a substrate in enzyme assays, aiding researchers in studying enzyme kinetics and mechanisms essential for understanding metabolic pathways .

Applications:

- Characterizing enzyme activity related to metabolic disorders.

- Developing biosensors based on enzymatic reactions.

Case Study 1: Photocaged Isopropyl β-D-thiogalactopyranoside

Recent advancements have led to the development of photocaged versions of IPTG, which allow for light-mediated control over gene expression. This innovative approach enables precise tuning of gene activity without altering cellular conditions significantly. Researchers have demonstrated its application in E. coli, showcasing its potential in optogenetics and synthetic biology .

Case Study 2: Induction of Protein Expression

A study highlighted the use of IPTG for inducing protein expression in Lactobacillus reuteri, demonstrating its versatility beyond E. coli. This expands the utility of IPTG in different bacterial systems, facilitating research across various fields including food science and probiotics .

Summary Table of Applications

| Application Area | Description | Examples |

|---|---|---|

| Biotechnology | Induction of recombinant protein expression | Therapeutic proteins, enzymes |

| Gene Expression Studies | Manipulation of gene regulation | Promoter activity studies |

| Pharmaceutical Development | Screening for drug discovery | Small molecule libraries |

| Cell Biology | Investigating cellular responses | Signaling pathway analysis |

| Enzyme Activity Assays | Studying enzyme kinetics | Metabolic pathway analysis |

Mechanism of Action

Isopropyl-b-D-thiogalactopyranoside, dioxane functions by binding to the lacI repressor and altering its conformation. This binding prevents the repression of the β-galactosidase coding gene lacZ, thereby allowing the transcription of genes in the lac operon. The compound’s non-hydrolyzable nature ensures that its concentration remains constant during experiments, providing reliable induction of gene expression .

Comparison with Similar Compounds

(a) Isopropyl-α-D-thiomannopyranoside

- Structure: Differs from IPTG in the stereochemistry of the hydroxyl group (α-configuration at the anomeric carbon) and substitution of galactose with mannose .

- Function: Less commonly used due to lower affinity for the lac repressor compared to IPTG. No significant reports of dioxane association.

(b) Phenyl 6-O-t-butyldimethylsilyl-β-D-thiogalactopyranoside

- Structure : Features a phenyl group and a bulky t-butyldimethylsilyl (TBDMS) protecting group at the 6-O position .

- Function: Used in pharmaceutical research for carbohydrate-based drug development.

Alternative Inducers

(a) Allolactose

- Structure: Natural inducer (β-D-galactopyranosyl-(1→6)-D-glucose) .

- Function: Metabolized by E. coli, leading to transient induction. IPTG’s non-hydrolyzable thioglycosidic bond ensures sustained activation .

(b) Lactose Analogs (e.g., TMG – Thiomethylgalactoside)

- Structure : Methyl-thiogalactoside with similar binding to the lac repressor.

- Function : Less potent than IPTG due to faster cellular efflux in E. coli .

Table 1. Physicochemical Properties

Biological Activity

Isopropyl-β-D-thiogalactopyranoside (IPTG) is a synthetic galactoside that plays a crucial role in molecular biology, particularly in the induction of gene expression. It is widely used as a non-hydrolyzable analog of allolactose, specifically designed to induce the lac operon in Escherichia coli and other bacterial systems. This article explores the biological activity of IPTG, particularly focusing on its applications, mechanisms of action, and relevant research findings.

- Chemical Formula : CHOS

- Molecular Weight : 238.3 g/mol

- CAS Number : 367-93-1

- Dioxane Content : Varies; some preparations contain ≤0.1% dioxane, while others may contain up to 15% .

IPTG functions primarily by binding to the lacI repressor protein, which alters its conformation and prevents it from inhibiting the expression of the lacZ gene that encodes β-galactosidase. This mechanism allows for the controlled expression of genes under the regulation of the lac promoter, making IPTG an essential tool in recombinant DNA technology.

Applications in Molecular Biology

- Induction of Protein Expression : IPTG is widely used to induce protein expression in bacterial systems, particularly in E. coli. It is crucial for producing recombinant proteins for research and therapeutic purposes.

- Cloning Procedures : IPTG is used in conjunction with X-Gal for blue-white screening during cloning experiments, allowing researchers to identify successfully transformed bacterial colonies .

- Research on Gene Regulation : Studies have utilized IPTG to investigate various aspects of gene regulation and protein interactions within bacterial systems.

Table 1: Summary of Research Studies Involving IPTG

Detailed Findings

- Protein Expression in E. coli :

- Impact on Lactobacillus Species :

- Safety and Toxicological Considerations :

Q & A

Q. How should researchers handle IPTG preparations containing dioxane to ensure experimental reproducibility?

Answer: IPTG formulations containing residual dioxane (e.g., 15% in some commercial products ) require careful characterization. To ensure reproducibility:

- Verify the dioxane content via CAS specifications or supplier documentation.

- For dioxane-free IPTG, confirm purity (>98%) using HPLC and check water content (<1%) via Karl Fischer titration .

- Pre-dissolve IPTG in sterile, deionized water to avoid solvent interference. If dioxane is present, account for its potential inhibitory effects on bacterial growth by adjusting induction timing .

Q. What experimental design considerations are critical for optimizing IPTG-induced gene expression in microbial systems?

Answer:

- Concentration gradients: Test IPTG concentrations from 0.1 mM to 1.0 mM to balance induction efficiency and toxicity, especially in dioxane-containing formulations .

- Temperature: Lower temperatures (e.g., 25°C) reduce leaky expression in uninduced states .

- Dioxane interference: Use dioxane-free IPTG in sensitive assays (e.g., mammalian cell cultures) to avoid solvent cytotoxicity .

Q. How can researchers validate the hydrodynamic radius (Rh) of proteins using dioxane as a reference in PFG NMR?

Answer:

- Prepare protein solutions in deuterated buffers with 1% (v/v) dioxane.

- Measure translational diffusion coefficients (D) via PFG NMR and calculate Rh using the Stokes-Einstein equation.

- Note that recent SAXS data suggests dioxane’s Rh may be underestimated (2.12 Å vs. revised 2.27 Å). Adjust calculations by +7% for accuracy .

Advanced Research Questions

Q. How should researchers reconcile discrepancies in hydrodynamic radius (Rh) values derived from dioxane-referenced PFG NMR and SAXS data?

Answer:

- Data normalization: Recalculate protein Rh using the updated dioxane Rh value (2.27 Å) to align PFG NMR with SAXS results .

- Orthogonal validation: Cross-verify with dynamic light scattering (DLS) or analytical ultracentrifugation (AUC) to resolve method-specific biases .

- Error propagation: Include technical replicate errors (e.g., ±1.4% for PFG NMR, ±1.1% for SAXS) in final Rh estimates .

Q. What methodologies improve spatial-temporal control of IPTG-mediated induction in optogenetic systems?

Answer:

- Photocaged IPTG: Use UV-A light (365 nm) to uncage IPTG, achieving rapid, homogeneous induction in Corynebacterium glutamicum or E. coli. Optimize light intensity (e.g., 0.5–1.0 mW/cm²) and exposure duration (5–10 min) .

- Dioxane-free formulations: Ensure photocaged IPTG is free of solvent residues to prevent UV interference .

Q. How does residual dioxane in IPTG affect spectroscopic analyses (e.g., UV-Vis, Raman) in protein-ligand binding studies?

Answer:

- Solvent interference: Dioxane alters UV-Vis spectra by shifting absorption peaks (e.g., 220–280 nm regions). Use solvent-matched blanks for baseline correction .

- Raman artifacts: Dioxane’s vibrational modes (e.g., ~650 cm⁻¹) may overlap with protein signals. Employ deuterated dioxane or subtract solvent spectra computationally .

Safety and Contamination Mitigation

Q. What protocols minimize dioxane exposure in laboratories using IPTG?

Answer:

Q. How can researchers assess dioxane contamination in aqueous solutions post-IPTG use?

Answer:

- GC-MS: Quantify dioxane via gas chromatography-mass spectrometry with a detection limit of 0.1 ppm.

- Reverse osmosis (RO): For water purification, use RO systems with >98% dioxane rejection rates, validated by LC-MS/MS .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.